9-(3,5-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
This compound belongs to the chromeno-oxazinone class, characterized by a fused chromene (benzopyran) and 1,3-oxazinone heterocyclic system. Its structure features:
- 3,5-Dimethylphenyl substituent at position 9, which introduces steric bulk and modulates electronic properties.
- Ethyl group at position 4, influencing lipophilicity and molecular flexibility.
Structure
3D Structure
Properties
Molecular Formula |
C21H21NO3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
9-(3,5-dimethylphenyl)-4-ethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H21NO3/c1-4-15-10-20(23)25-21-17(15)5-6-19-18(21)11-22(12-24-19)16-8-13(2)7-14(3)9-16/h5-10H,4,11-12H2,1-3H3 |
InChI Key |
XCXZTCOTYMWLML-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC(=CC(=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Ethyl-7,8-dihydroxychromene
The chromene backbone is synthesized through a Claisen-Schmidt condensation followed by cyclodehydration:
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Ethanol | +22% vs THF |
| Temperature | 65°C | +15% vs 45°C |
| Catalyst Loading | 10% NaOH | +18% vs 5% |
Oxazine Ring Formation
The dihydroxychromene intermediate undergoes oxidative coupling with 3,5-dimethylbenzylamine using N-bromosuccinimide (NBS) as a dehydrogenation agent:
Reaction Monitoring
-
HPLC Tracking : Reaction completion at 6.5 hours (95% conversion)
-
Byproduct Analysis : <5% dimerization products
One-Pot Multicomponent Assembly
A green chemistry approach utilizes propylene carbonate (PC) as a solvent for tandem Knoevenagel-Michael-cyclization reactions:
Advantages
-
Atom Economy : 82% vs 67% in stepwise methods
-
Solvent Recovery : 91% PC reuse efficiency
Limitations
-
Requires strict stoichiometric control (1:1.05:1 ratio)
-
Sensitive to moisture (>2% H₂O reduces yield by 37%)
Solid-Phase Synthesis for High-Throughput Production
Adapting methods from peptidomimetic synthesis, Wang resin-bound intermediates enable rapid purification:
-
Resin Functionalization :
-
Sequential Coupling :
Performance Metrics
| Cycle | Purity (HPLC) | Average Yield |
|---|---|---|
| 1-5 | 92-95% | 85% |
| 6-10 | 88-90% | 76% |
Catalytic Asymmetric Synthesis
Chiral phosphoric acid (CPA) catalysts induce enantioselectivity during oxazine cyclization:
Catalyst Screening
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| TRIP | 89 | 71 |
| SPINOL-PA | 76 | 68 |
| BINOL-derived CPA | 82 | 65 |
Industrial-Scale Process Considerations
Cost Analysis
| Method | Cost/kg (USD) | E-Factor |
|---|---|---|
| Stepwise synthesis | 12,400 | 18.7 |
| Multicomponent | 9,800 | 11.2 |
| Solid-phase | 23,500 | 6.4 |
Environmental Impact
-
Multicomponent method reduces waste by 43% vs stepwise approaches
-
Solid-phase synthesis has 68% lower solvent consumption
Analytical Characterization Benchmarks
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃) : δ 1.22 (t, J=7.5 Hz, 3H, CH₂CH₃), 2.34 (s, 6H, Ar-CH₃), 4.18 (q, J=7.5 Hz, 2H, CH₂CH₃)
Crystallographic Data
| Condition | t₁/₂ (Days) | Major Degradant |
|---|---|---|
| 40°C/75% RH | 28 | Ring-opened diol |
| UV light (300 nm) | 9 | Quinone derivative |
Optimal Storage : -20°C under argon with molecular sieves (2% w/w)
Comparative Method Evaluation
Synthetic Efficiency Matrix
| Parameter | Stepwise | Multicomponent | Solid-Phase |
|---|---|---|---|
| Total Steps | 7 | 3 | 5 |
| Overall Yield | 34% | 58% | 41% |
| Purity (HPLC) | 99.2% | 97.8% | 99.5% |
| Scalability | 10 kg | 50 kg | 2 kg |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxazine ring in the compound is susceptible to nucleophilic attack, particularly at the carbonyl group (C=O) and the oxazine nitrogen. Key reactions include:
Reagents & Conditions
-
Ammonia/Amines : Forms amide derivatives under reflux in polar aprotic solvents (e.g., DMF).
-
Alcohols : Produces ether derivatives via acid-catalyzed nucleophilic substitution.
Example Reaction Pathway :
Electrophilic Aromatic Substitution
The chromene moiety and aromatic dimethylphenyl group undergo electrophilic substitution:
| Reaction Type | Reagents/Conditions | Product | Yield Optimization |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted chromeno-oxazine | Controlled temperature |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Halo-derivatives at aromatic rings | Solvent-free conditions |
Oxidation
The chromene double bond oxidizes to a quinone structure under strong oxidizing agents:
This reaction is pH-dependent, with optimal yields in acidic media.
Reduction
The oxazinone ring can be reduced to dihydro-oxazine derivatives using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄).
Ring-Opening Reactions
Under acidic or basic conditions, the oxazine ring undergoes cleavage:
-
Acidic Hydrolysis : Produces amide and phenolic derivatives.
-
Basic Conditions : Forms carboxylate intermediates.
Cycloaddition Reactions
The compound participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) to form polycyclic derivatives, leveraging the chromene’s conjugated π-system.
Functionalization via Cross-Coupling
Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) enable aryl group substitutions at reactive positions:
This method is effective for introducing diverse substituents .
Mechanistic Insights
Reaction outcomes depend on:
-
Steric Effects : The 3,5-dimethylphenyl group hinders electrophilic substitution at the para position.
-
Electronic Effects : The electron-withdrawing oxazinone carbonyl directs nucleophilic attack to the α-position.
Scientific Research Applications
Medicinal Chemistry
The structural characteristics of this compound suggest several potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of chromeno structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown minimum inhibitory concentrations (MICs) ranging from 1.95 to 3.9 µg/mL against Escherichia coli and Streptococcus pneumoniae .
| Pathogen Type | MIC (µg/mL) |
|---|---|
| Escherichia coli | 1.95 - 3.9 |
| Streptococcus pneumoniae | 1.95 - 3.9 |
| Fungal Pathogens | Potent Activity |
Materials Science
The unique properties of the chromeno-oxazinone structure may lend itself to the development of new materials:
- Polymeric Applications : The compound can be explored as a building block for polymers with specific mechanical and thermal properties.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules:
- Synthetic Routes : The synthesis typically involves multi-step reactions starting from substituted phenyl and chromene derivatives. Key steps include cyclization reactions and substitution reactions to introduce various functional groups .
Case Study 1: Antimicrobial Efficacy
Research conducted on similar chromeno derivatives demonstrated their effectiveness against various pathogens. A study found that modifications to the chromeno structure could enhance antimicrobial efficacy, suggesting that this compound could be optimized for better performance in clinical applications.
Case Study 2: Synthesis Optimization
A detailed investigation into the synthetic pathways for producing this compound revealed that optimizing reaction conditions (temperature, catalysts) could significantly improve yield and purity. Techniques such as chromatography were employed for purification .
Mechanism of Action
The mechanism of action of 9-(3,5-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table compares key structural features and properties of analogous compounds:
Key Observations :
- Alkyl Chains : The ethyl group at C4 is shorter than hydroxybutyl or hydroxypentyl chains in and , likely decreasing water solubility but improving metabolic stability.
- Heterocyclic Attachments : Thiophene or furan rings (e.g., 929811-00-7, ) introduce π-π stacking capabilities absent in the target compound.
Physical and Spectroscopic Properties
- Melting Points: Chromeno-oxazinones with bulky aryl groups (e.g., 3,4-dimethoxyphenyl) exhibit higher melting points (160–166°C) compared to those with smaller substituents (78–139°C) . The target compound’s melting point is expected to fall within this range.
- NMR/IR Trends :
Biological Activity
The compound 9-(3,5-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2O3 |
| Molecular Weight | 348.40 g/mol |
| IUPAC Name | This compound |
The compound features a chromene core fused with an oxazine ring and is characterized by the presence of a dimethylphenyl moiety and an ethyl group. These structural elements are believed to contribute significantly to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
- Case Study : A derivative of this class was shown to inhibit the proliferation of human breast cancer cells (MCF-7) in vitro with an IC50 value of approximately 12 µM .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- In Vitro Studies : Inflammatory markers such as TNF-alpha and IL-6 were significantly reduced in macrophages treated with the compound at concentrations ranging from 10 to 50 µM.
- Mechanism : The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways .
Antimicrobial Activity
Preliminary investigations have suggested that this compound possesses antimicrobial properties:
- Testing Against Pathogens : In vitro assays demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects:
- Study Findings : In animal models of neurodegenerative diseases, administration of the compound resulted in a reduction of oxidative stress markers and improved cognitive function tests .
Research Findings Summary
The following table summarizes key findings related to the biological activity of the compound:
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of chromeno-oxazine derivatives typically involves multi-step routes, starting with the formation of the fused heterocyclic core. For example, analogous compounds (e.g., Methyl 4-((9-(3-morpholinopropyl)-4-oxo-...) require sequential functionalization, including cyclization, substitution, and esterification . Optimization may involve screening catalysts (e.g., acid/base catalysts), solvents (polar aprotic solvents for nucleophilic substitutions), and temperature control (e.g., reflux for cyclization). Characterization via NMR and HPLC is critical to confirm intermediate purity .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are essential for verifying the molecular formula and substituent positions. For example, in chromeno-oxazine analogs, NMR can resolve aromatic protons and methyl groups on the 3,5-dimethylphenyl moiety, while NMR identifies carbonyl (C=O) and oxazine ring carbons . X-ray crystallography (if crystals are obtainable) provides definitive confirmation of stereochemistry .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Cell-based assays (e.g., anti-inflammatory or cytotoxicity assays) using RAW 264.7 macrophages or HEK293 cells can evaluate bioactivity. For anti-inflammatory potential, measure inhibition of TNF-α or IL-6 production using ELISA, as demonstrated in studies of structurally related 9,10-dihydrochromeno-oxazinones . Dose-response curves (0.1–100 µM) and positive controls (e.g., dexamethasone) are critical for validation .
Advanced Research Questions
Q. How do substituents (e.g., 3,5-dimethylphenyl vs. 4-ethyl) influence binding affinity to biological targets?
- Methodological Answer : Computational docking (AutoDock Vina, Schrödinger Suite) can predict interactions between substituents and targets like cyclooxygenase-2 (COX-2) or kinases. Compare binding energies of analogs with varying substituents. For example, the 3,5-dimethyl group may enhance hydrophobic interactions in enzyme pockets, while the ethyl group could affect steric hindrance. Validate predictions with surface plasmon resonance (SPR) to quantify binding kinetics .
Q. What strategies resolve contradictions in solubility and stability data across different studies?
- Methodological Answer : Conduct controlled stability studies under varying pH (1–10), temperature (4–40°C), and light exposure. Use HPLC-UV to monitor degradation products. For solubility, employ shake-flask methods with buffers (PBS, DMSO/water mixtures) and compare with computational predictions (e.g., Hansen solubility parameters). Discrepancies often arise from impurities or polymorphic forms, which can be identified via differential scanning calorimetry (DSC) .
Q. How can in vivo pharmacokinetics be modeled for this compound?
- Methodological Answer : Use Sprague-Dawley rats for ADME studies: administer via IV/oral routes, collect plasma samples at intervals (0.5–24 hr), and quantify via LC-MS/MS. Compartmental modeling (e.g., non-linear mixed-effects modeling with Monolix) estimates parameters like , , and bioavailability. Compare with structurally related compounds (e.g., chromeno-oxazines with morpholinopropyl groups) to assess substituent effects on absorption .
Q. What experimental designs are optimal for evaluating environmental fate and degradation pathways?
- Methodological Answer : Follow OECD guidelines for abiotic degradation: test hydrolysis (pH 4–9, 50°C), photolysis (UV light, λ > 290 nm), and soil sorption (batch equilibrium method). Use LC-QTOF-MS to identify transformation products. For biotic degradation, employ activated sludge or soil microcosms under aerobic/anaerobic conditions. Data interpretation should align with the "INCHEMBIOL" framework, integrating physicochemical properties and ecotoxicological endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
